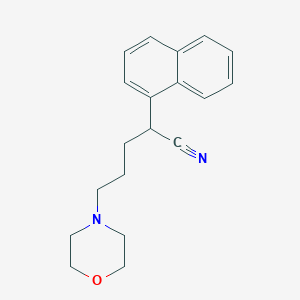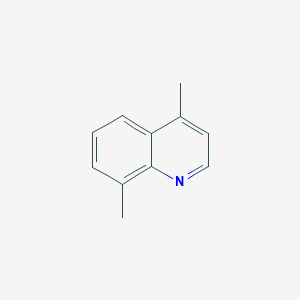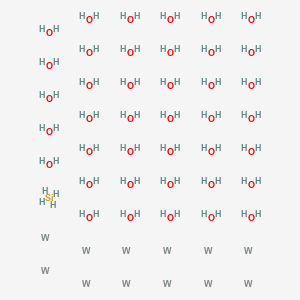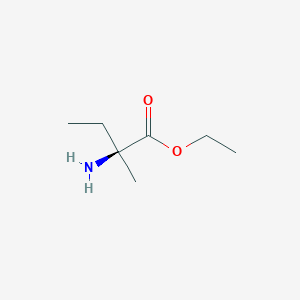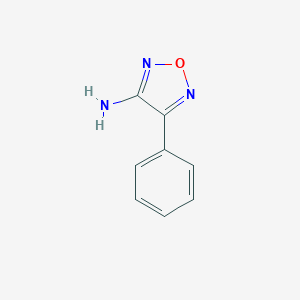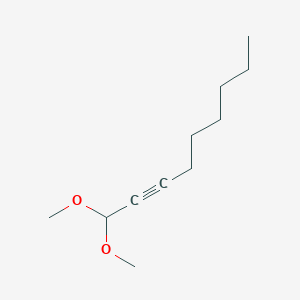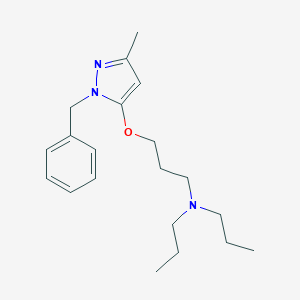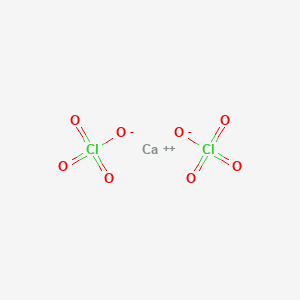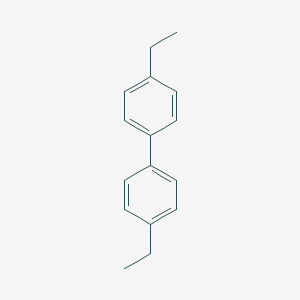
Vanadium sulfide (VS)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanadium sulfide (VS) is a binary compound of vanadium and sulfur. It is a black solid with a melting point of 1,550 °C and a boiling point of 1,950 °C. VS has been extensively studied in the scientific community due to its unique properties and potential applications in various fields.
科学研究应用
Vanadium sulfide (VS) has been extensively studied in the scientific community due to its potential applications in various fields. In materials science, Vanadium sulfide (VS) has been used as a catalyst for various chemical reactions, including the hydrogenation of alkenes and the oxidation of alcohols. In electrochemistry, Vanadium sulfide (VS) has been used as an electrode material for lithium-ion batteries and supercapacitors. In biomedicine, Vanadium sulfide (VS) has been studied for its potential anticancer and antibacterial properties.
作用机制
The mechanism of action of Vanadium sulfide (VS) is not fully understood. However, studies have suggested that Vanadium sulfide (VS) may exert its biological effects through the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. ROS are known to cause oxidative damage to cells and tissues, leading to cell death. Inhibition of enzymes can disrupt various cellular processes, leading to cell death.
Biochemical and Physiological Effects
Vanadium sulfide (VS) has been shown to exert various biochemical and physiological effects. In vitro studies have shown that Vanadium sulfide (VS) can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that Vanadium sulfide (VS) can reduce tumor growth in animal models. However, the effects of Vanadium sulfide (VS) on human health are not fully understood, and further research is needed.
实验室实验的优点和局限性
Vanadium sulfide (VS) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, Vanadium sulfide (VS) has some limitations for lab experiments. It is highly reactive and can react with moisture and oxygen in the air. It is also toxic and can pose a health hazard if not handled properly.
未来方向
There are several future directions for research on Vanadium sulfide (VS). In materials science, researchers can explore the use of Vanadium sulfide (VS) as a catalyst for other chemical reactions. In electrochemistry, researchers can investigate the use of Vanadium sulfide (VS) as an electrode material for other types of batteries and supercapacitors. In biomedicine, researchers can further study the potential anticancer and antibacterial properties of Vanadium sulfide (VS) and explore its use as a drug delivery system.
Conclusion
In conclusion, Vanadium sulfide (VS) is a binary compound of vanadium and sulfur that has been extensively studied in the scientific community due to its unique properties and potential applications in various fields. Vanadium sulfide (VS) can be synthesized through various methods, and it has been studied for its potential applications in materials science, electrochemistry, and biomedicine. Vanadium sulfide (VS) exerts its biological effects through the generation of ROS and the inhibition of various enzymes. Further research is needed to fully understand the effects of Vanadium sulfide (VS) on human health and to explore its potential applications in various fields.
合成方法
Vanadium sulfide (VS) can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and hydrothermal synthesis. Solid-state reaction involves the reaction between vanadium and sulfur powders at high temperatures in an inert atmosphere. Chemical vapor deposition involves the reaction of vanadium and sulfur-containing gases at high temperatures and low pressures. Hydrothermal synthesis involves the reaction of vanadium and sulfur-containing solutions at high temperatures and pressures.
属性
CAS 编号 |
12166-27-7 |
|---|---|
产品名称 |
Vanadium sulfide (VS) |
分子式 |
SV |
分子量 |
83.01 g/mol |
IUPAC 名称 |
sulfanylidenevanadium |
InChI |
InChI=1S/S.V |
InChI 键 |
ZFDNHUHPLXMMBR-UHFFFAOYSA-N |
SMILES |
S=[V] |
规范 SMILES |
S=[V] |
其他 CAS 编号 |
12166-27-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



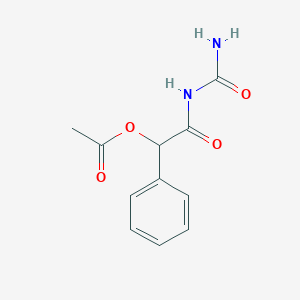
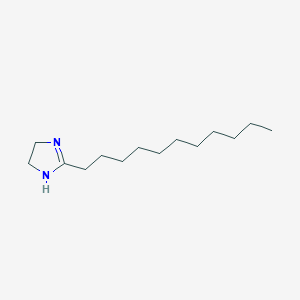
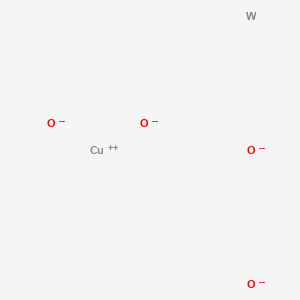
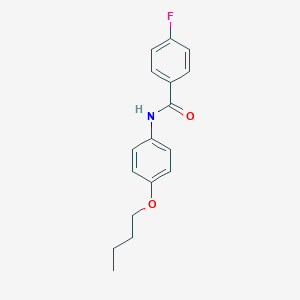
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
